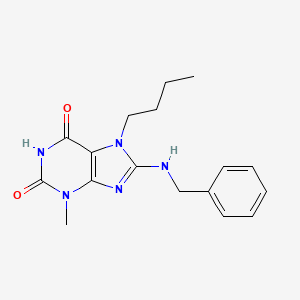

![molecular formula C11H19NO6S B2505556 1-({[(叔丁氧羰基)氨基]甲基)-2-甲磺酰环丙烷-1-羧酸 CAS No. 2094675-81-5](/img/structure/B2505556.png)

1-({[(叔丁氧羰基)氨基]甲基)-2-甲磺酰环丙烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

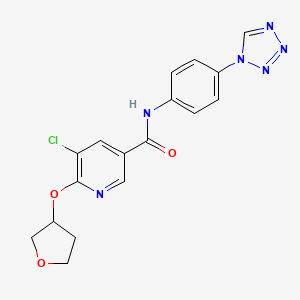

The compound "1-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methanesulfonylcyclopropane-1-carboxylic acid" is a derivative of 1-aminocyclopropanecarboxylic acid (Acc), which is a molecule of interest due to its relevance in the synthesis of various amino acids and peptidomimetics. The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis, and the methanesulfonyl group is a sulfonyl moiety that can act as a leaving group or be involved in sulfonation reactions .

Synthesis Analysis

The synthesis of related cyclopropane-containing amino acids often involves multistep reactions starting from simpler amino acids like L-serine. For example, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, a versatile building block for cyclopropyl-containing amino acids, was prepared in nine steps from L-serine . Similarly, tert-butanesulfinyl aldimines and ketimines have been used as precursors for the synthesis of protected 1,2-amino alcohols, which can be further transformed into various amino acid derivatives . The synthesis of 1-amino-2,2-dialkylcyclopropane-1-carbonitriles and carboxamides, which are potential precursors of ACC derivatives, involves direct cyclization and subsequent reactions to achieve the desired stereochemistry .

Molecular Structure Analysis

The molecular structure of a related compound, (1SR, 2RS)-1-[N-tert-butoxycarbonyl)amino]-2-hydroxymethylcylopropane-1-carboxylic acid, was determined by X-ray analysis. This molecule exhibits the Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond. Conformational analysis using molecular mechanics methods indicated multiple low-energy conformations, suggesting flexibility in the molecule's structure .

Chemical Reactions Analysis

Cyclopropane-containing amino acids can participate in various chemical reactions. For instance, the aforementioned methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate has shown reactivity in Michael additions and Diels–Alder reactions, leading to new cyclopropyl-containing amino acids . Additionally, the chemistry of geminally functionalized cyclopropanes includes rearrangements into azetidine and oxazine derivatives, highlighting the potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methanesulfonylcyclopropane-1-carboxylic acid" are not detailed in the provided papers, related compounds exhibit interesting properties due to their cyclopropane cores and functional groups. For example, the presence of tert-butoxycarbonyl and methanesulfonyl groups can influence the solubility, reactivity, and stability of the molecule. The crystal structure analysis of a similar compound revealed intermolecular hydrogen bonds and hydrophobic interactions, which can affect the compound's crystallinity and solubility .

科学研究应用

植物生物学中的化学前体

乙烯前体作用:化合物1-氨基环丙烷-1-羧酸 (ACC) 作为乙烯的重要前体,乙烯是一种对植物生物学具有广泛影响的植物激素。虽然不是同一种化合物,但了解 ACC 等前体的作用强调了化学前体在生物系统中的重要性。ACC 的作用不仅仅是作为乙烯前体;它参与植物生长、胁迫反应,并且可以独立于乙烯作为信号分子。这突出了结构简单的分子如何在生物系统中发挥复杂的作用 (B. V. D. Poel & D. Straeten, 2014)。

化学分解和环境应用

有机化合物分解:使用冷等离子体反应器中氢分解甲基叔丁基醚 (MTBE) 的研究证明了化学过程在减轻环境污染方面的潜力。本研究强调了化学反应在分解污染物方面的多功能性,可能分享适用于 1-({[(叔丁氧羰基)氨基]甲基)-2-甲磺酰环丙烷-1-羧酸 等化合物的机理见解 (L. Hsieh 等,2011)。

甲烷氧化菌的生物技术应用

甲烷利用:对甲烷氧化菌(以甲烷为唯一碳源的细菌)的研究说明了在可持续生物技术应用中使用化合物的潜力。甲烷氧化菌可以将甲烷转化为有价值的产品,包括脂质和生物聚合物。该研究领域可能提供有关如何将具有与 1-({[(叔丁氧羰基)氨基]甲基)-2-甲磺酰环丙烷-1-羧酸 相似功能的化合物用于绿色化学和生物技术的见解 (P. Strong 等,2015)。

安全和危害

作用机制

Target of Action

The primary target of the compound “1-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methanesulfonylcyclopropane-1-carboxylic acid” is currently unknown

Mode of Action

It contains a tert-butoxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the BOC group can be accomplished with strong acids .

Biochemical Pathways

The presence of the boc group suggests that it may be involved in reactions with amines

Pharmacokinetics

The presence of the BOC group may influence its bioavailability, as the BOC group can increase the lipophilicity of a compound, potentially enhancing its absorption and distribution .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other compounds can affect the reactivity and stability of the BOC group

属性

IUPAC Name |

1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-methylsulfonylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6S/c1-10(2,3)18-9(15)12-6-11(8(13)14)5-7(11)19(4,16)17/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGZCQOWPXEVQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CC1S(=O)(=O)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2505479.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole](/img/structure/B2505485.png)

![4-(3-bromophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B2505492.png)

![1-({1-[(2,4-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-4-methylpiperidine](/img/structure/B2505493.png)